4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and an amino group at the 4-position, which is further substituted with a but-2-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and but-2-yn-1-amine as the primary starting materials.
Formation of Intermediate: The but-2-yn-1-amine is reacted with a suitable activating agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form an activated intermediate.
Coupling Reaction: The activated intermediate is then coupled with pyridine-2-carboxylic acid in the presence of a coupling agent, such as 1-hydroxybenzotriazole (HOBt), to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog without the but-2-yn-1-yl substitution.
4-Aminopyridine: Lacks the carboxylic acid group but has a similar amino substitution on the pyridine ring.
Nicotinic acid: Another pyridinecarboxylic acid with a carboxylic acid group at the 3-position.
Uniqueness
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the but-2-yn-1-yl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(but-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-5-11-8-4-6-12-9(7-8)10(13)14/h4,6-7H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UDIWGUSUKYZOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
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